2-Oxo-1-piperazineacetic acid

Catalog No.
S742443
CAS No.
24860-46-6
M.F
C6H10N2O3
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-1-piperazineacetic acid

CAS Number

24860-46-6

Product Name

2-Oxo-1-piperazineacetic acid

IUPAC Name

2-(2-oxopiperazin-1-yl)acetic acid

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h7H,1-4H2,(H,10,11)

InChI Key

VYKYEBFQKSINNA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CC(=O)O

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)O

Synthesis and Characterization:

2-Oxo-1-piperazineacetic acid (2-OPA) is a small molecule with the chemical formula C₆H₁₀N₂O₃. It has been synthesized through various methods, including the condensation of glycine and diacetylhydrazine []. Studies have also reported its preparation via the ring-opening reaction of N-Boc-protected piperazine-2-ones [].

Biological Activities:

-OPA has been investigated for its potential biological activities in different research areas. Here are some examples:

  • Antimicrobial activity: Studies have shown that 2-OPA exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria [].
  • Antioxidant activity: Research suggests that 2-OPA possesses antioxidant properties, potentially offering protection against oxidative stress-related diseases [].
  • Enzyme inhibition: 2-OPA has been identified as a potential inhibitor of certain enzymes, such as urease and carbonic anhydrase, which are involved in various physiological processes [, ].

2-Oxo-1-piperazineacetic acid is a heterocyclic compound characterized by a piperazine ring with an acetic acid moiety and a keto group at the second position. This compound is notable for its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry. The piperazine ring, a six-membered ring containing two nitrogen atoms, contributes to the compound's unique properties and reactivity.

Due to its functional groups:

  • Acylation: The amine groups of the piperazine can react with acyl halides or acid anhydrides to form amides, allowing for the introduction of various substituents onto the piperazine ring .
  • Alkylation: The compound can undergo alkylation reactions with alkyl halides, resulting in the substitution of hydrogen atoms on the amine groups with alkyl chains .
  • N-Oxidation: This compound can also be oxidized to form N-oxides, which may exhibit different biological activities compared to their parent compounds .
  • Formation of Active Esters: The carboxylic acid functionality can be converted into active esters, facilitating further reactions with alcohols or amines .

Research indicates that 2-Oxo-1-piperazineacetic acid exhibits significant biological activity. Compounds containing piperazine rings are often studied for their pharmacological properties, including:

  • Antidepressant and Antipsychotic Effects: Piperazine derivatives have been associated with the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antimicrobial Activity: Some studies suggest that similar compounds may possess antibacterial properties, making them candidates for further investigation in infectious disease treatment .

Several synthetic routes have been developed for 2-Oxo-1-piperazineacetic acid:

  • Direct Synthesis from Piperazine: One common method involves reacting piperazine with chloroacetic anhydride, leading to the formation of 2-Oxo-1-piperazineacetic acid through acylation .
  • Multistep Synthesis: More complex synthetic routes involve starting from amino acids or other precursors, undergoing multiple steps including amination and cyclization to yield the desired piperazine derivative .

The applications of 2-Oxo-1-piperazineacetic acid span various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs for treating mental health disorders and infections.
  • Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry due to its versatile reactivity.

Interaction studies involving 2-Oxo-1-piperazineacetic acid often focus on its binding affinity to various receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:

  • Receptor Binding Studies: Investigating how this compound interacts with serotonin and dopamine receptors can provide insights into its psychoactive properties.
  • Metabolic Pathway Analysis: Understanding how the body metabolizes this compound can inform safety and efficacy profiles for potential therapeutic use.

Several compounds share structural features with 2-Oxo-1-piperazineacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Boc-2-oxo-piperazine-1-acetic acidContains a tert-butyloxycarbonyl protecting groupEnhanced stability and solubility
N-MethylpiperazineMethyl substitution at nitrogenDifferent pharmacological profile
PiperazineBasic structure without acetic acid moietyBroader range of biological activities

While these compounds share similar frameworks, each exhibits distinct properties and activities due to variations in substituents and functional groups.

XLogP3

-3.6

Dates

Modify: 2023-08-15

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